SGC0946

Description

Properties

IUPAC Name |

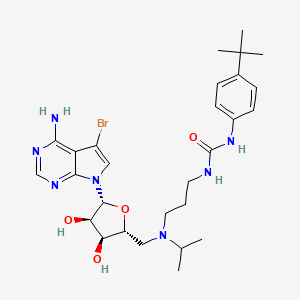

1-[3-[[(2R,3S,4R,5R)-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40BrN7O4/c1-16(2)35(12-6-11-31-27(39)34-18-9-7-17(8-10-18)28(3,4)5)14-20-22(37)23(38)26(40-20)36-13-19(29)21-24(30)32-15-33-25(21)36/h7-10,13,15-16,20,22-23,26,37-38H,6,11-12,14H2,1-5H3,(H2,30,32,33)(H2,31,34,39)/t20-,22-,23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCKJUKAQJINMK-HUBRGWSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40BrN7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101099663 | |

| Record name | 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1561178-17-3 | |

| Record name | 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561178-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1561178-17-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SGC0946

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC0946 is a potent and highly selective small molecule inhibitor of the Disruptor of Telomeric Silencing 1-Like (DOT1L) histone methyltransferase. As the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation, DOT1L plays a critical role in gene transcription regulation and is implicated in the pathogenesis of various cancers, most notably MLL-rearranged (MLL-r) leukemias. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream cellular effects, and preclinical anti-tumor activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the DOT1L pathway.

Introduction

Epigenetic modifications are key regulators of gene expression and chromatin architecture. Among these, histone methylation is a crucial post-translational modification that dictates transcriptional outcomes. The methylation of histone H3 at lysine 79 (H3K79) is exclusively catalyzed by the non-SET domain containing histone methyltransferase, DOT1L. This modification is predominantly associated with actively transcribed genes.[1][2]

In the context of MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of DOT1L to ectopic loci, resulting in the hypermethylation of H3K79 at critical leukemia-associated genes, such as HOXA9 and MEIS1. This aberrant methylation drives the leukemogenic gene expression program. This compound has emerged as a powerful chemical probe and potential therapeutic agent that specifically targets DOT1L, offering a promising avenue for the treatment of these aggressive hematological malignancies and other cancers with DOT1L pathway dysregulation.

Core Mechanism of Action: DOT1L Inhibition

This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site of DOT1L. By occupying this pocket, this compound prevents the transfer of a methyl group from SAM to the ε-amino group of H3K79. This direct inhibition of DOT1L's catalytic activity leads to a global reduction in H3K79 methylation levels.

Molecular Target and Selectivity

The primary molecular target of this compound is the histone methyltransferase DOT1L. It exhibits exceptional potency and selectivity for DOT1L over other histone methyltransferases.

Signaling Pathway

The inhibition of DOT1L by this compound initiates a cascade of downstream events, primarily centered on the reduction of H3K79 methylation and the subsequent modulation of gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and cellular activity of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 (nM) | Reference(s) |

| Radioactive Enzyme Assay | DOT1L | 0.3 | [3][4][5] |

| Surface Plasmon Resonance (SPR) | DOT1L | 0.06 (Kd) | [6] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 (nM) | Treatment Duration | Reference(s) |

| A431 | H3K79 Dimethylation Reduction | Cellular H3K79me2 Levels | 2.6 | 4 days | [3][4] |

| MCF10A | H3K79 Dimethylation Reduction | Cellular H3K79me2 Levels | 8.8 | 4 days | [3][4] |

| MV4;11 (MLL-r) | Cell Viability | Cell Proliferation | Varies | 7 days | [7] |

| MOLM-13 (MLL-r) | Cell Viability | Cell Proliferation | Varies | 15 days | [7] |

| SK-OV-3 (Ovarian) | Cell Proliferation | Cell Number | Varies | 12 days | [5] |

| TOV21G (Ovarian) | Cell Proliferation | Cell Number | Varies | 12 days | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

DOT1L Radioactive Methyltransferase Assay

This assay quantifies the enzymatic activity of DOT1L by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone substrate.

Workflow:

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT). Add recombinant human DOT1L enzyme, a histone H3 substrate (e.g., recombinant H3 or oligonucleosomes), and varying concentrations of this compound.

-

Initiation: Start the reaction by adding [³H]-SAM.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).

-

Termination: Stop the reaction by adding trichloroacetic acid (TCA).

-

Filtration: Spot the reaction mixture onto a filter paper and wash extensively to remove unincorporated [³H]-SAM.

-

Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for H3K79 Methylation

This technique is used to assess the cellular levels of H3K79 methylation following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., MLL-r leukemia cell lines like MV4;11 or MOLM-13) in appropriate media. Treat the cells with a range of this compound concentrations for a specified duration (e.g., 4-8 days).

-

Histone Extraction: Harvest the cells and perform acid extraction of histones.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., Bradford assay).

-

SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the desired H3K79 methylation state (e.g., anti-H3K79me2) and a loading control (e.g., anti-total H3).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 7-15 days for leukemia cells).

-

Reagent Addition: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescent signal of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the drug concentration to calculate the IC50 value.[8][9][10][11][12]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic locations of H3K79 methylation and how these are altered by this compound treatment.

Workflow:

Protocol:

-

Cell Treatment and Crosslinking: Treat cells with this compound or vehicle. Crosslink protein-DNA complexes with formaldehyde.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K79me2.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.

-

Washes: Perform a series of washes to remove non-specifically bound chromatin.

-

Elution and Crosslink Reversal: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to assess enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[2][13][14][15][16]

In Vivo Xenograft Models

Animal models are crucial for evaluating the anti-tumor efficacy of this compound in a physiological context. Orthotopic xenograft models of ovarian cancer are commonly used.[1][17][18][19][20]

Protocol:

-

Cell Preparation: Prepare a suspension of human ovarian cancer cells (e.g., SK-OV-3).

-

Orthotopic Injection: Surgically implant the cancer cells into the ovary or ovarian bursa of immunocompromised mice (e.g., NOD-SCID).[17][18][19]

-

Tumor Growth Monitoring: Monitor tumor growth over time using methods such as bioluminescence imaging (if cells are luciferase-tagged) or ultrasound.[17][20]

-

This compound Treatment: Once tumors are established, treat the mice with this compound or vehicle control. Administration can be via intraperitoneal injection or oral gavage.[5]

-

Efficacy Assessment: Monitor tumor growth and animal survival. At the end of the study, excise the tumors for further analysis (e.g., western blot for H3K79me2).

Downstream Cellular Effects

The inhibition of DOT1L by this compound leads to a variety of cellular consequences, particularly in cancer cells dependent on the DOT1L pathway.

-

Gene Expression Reprogramming: this compound treatment leads to the downregulation of MLL fusion target genes, including HOXA9 and MEIS1, which are critical for the survival of MLL-r leukemia cells.

-

Cell Cycle Arrest: this compound can induce a G1 phase cell cycle arrest in cancer cells.[5]

-

Induction of Apoptosis: In sensitive cell lines, this compound treatment can lead to programmed cell death.

-

Cell Differentiation: The inhibitor can promote the differentiation of leukemia cells, thereby reducing their self-renewal capacity.

Conclusion

This compound is a highly specific and potent inhibitor of DOT1L, the sole H3K79 methyltransferase. Its mechanism of action is centered on the competitive inhibition of the SAM binding site, leading to a global reduction in H3K79 methylation. This, in turn, reverses the aberrant gene expression programs that drive certain cancers, most notably MLL-rearranged leukemias. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of epigenetics and drug discovery, facilitating further investigation into the therapeutic potential of targeting DOT1L. The compelling preclinical data for this compound underscore the promise of this therapeutic strategy for patients with limited treatment options.

References

- 1. Development of a clinically relevant ovarian cancer model incorporating surgical cytoreduction to evaluate treatment of micro-metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. researchgate.net [researchgate.net]

- 8. ch.promega.com [ch.promega.com]

- 9. promega.com [promega.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 11. promegaconnections.com [promegaconnections.com]

- 12. researchgate.net [researchgate.net]

- 13. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ChIP-Seq [epd.expasy.org]

- 15. news-medical.net [news-medical.net]

- 16. researchgate.net [researchgate.net]

- 17. In vivo Imaging and Therapeutic Treatments in an Orthotopic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Advanced Orthotopic Ovarian Cancer Model in Mice for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Orthotopic Mouse Model of Ovarian Cancer using Human Stroma to Promote Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

SGC0946: A Potent and Selective DOT1L Inhibitor for Research in MLL-Rearranged Leukemias and Beyond

An In-depth Technical Guide

This technical guide provides a comprehensive overview of SGC0946, a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. Tailored for researchers, scientists, and drug development professionals, this document delves into the inhibitor's mechanism of action, biochemical and cellular activity, and selectivity profile. It also provides detailed experimental protocols for key assays and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound as a critical research tool.

Introduction to DOT1L and its Role in Disease

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase (HMT) as it is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). This epigenetic mark is predominantly associated with actively transcribed genes.[1][2] Unlike most other histone lysine methyltransferases, DOT1L does not possess a SET domain.[3]

DOT1L plays a crucial role in various cellular processes, including transcriptional regulation, cell cycle control, and DNA damage response.[4] Its dysregulation has been strongly implicated in the pathogenesis of several cancers, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias.[1][5] In these aggressive hematological malignancies, chromosomal translocations result in the fusion of the MLL gene with various partner genes, such as AF9, AF10, and ENL.[5][6] These MLL fusion proteins aberrantly recruit DOT1L to ectopic gene loci, leading to hypermethylation of H3K79 and the subsequent upregulation of leukemogenic genes like HOXA9 and MEIS1.[6][7] This targeted inhibition of DOT1L's catalytic activity presents a promising therapeutic strategy for this patient population.

This compound: A Powerful Chemical Probe

This compound was developed as a potent and selective chemical probe to investigate the biological functions of DOT1L.[8] It is an analogue of the earlier DOT1L inhibitor, EPZ004777, with a bromine substitution on the adenosine ring.[9] this compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, binding to the catalytic pocket of DOT1L and preventing the transfer of a methyl group to H3K79.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular potency.

Table 1: In Vitro and Cellular Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference(s) |

| Cell-Free Enzymatic Assay | DOT1L | IC50 | 0.3 | [8][11][12] |

| Cellular H3K79 Dimethylation | A431 cells | IC50 | 2.6 | [3][8] |

| Cellular H3K79 Dimethylation | MCF10A cells | IC50 | 8.8 | [3][8] |

| Binding Affinity | DOT1L | Kd | 0.06 | [13] |

Table 2: Selectivity Profile of this compound

| Target Class | Number of Targets Tested | Activity | Reference(s) |

| Protein Methyltransferases (PMTs) | 12 | Inactive | [8][12] |

| DNA Methyltransferase (DNMT1) | 1 | Inactive | [8][12] |

| Receptors (Ricerca panel) | 29 | No notable activity | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving DOT1L and a typical experimental workflow for characterizing a DOT1L inhibitor like this compound.

Caption: DOT1L recruitment by MLL fusion proteins in MLL-rearranged leukemia.

References

- 1. Elucidating the Importance of DOT1L Recruitment in MLL-AF9 Leukemia and Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1. - Research - Institut Pasteur [research.pasteur.fr]

- 4. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Degree of Recruitment of DOT1L to MLL-AF9 Defines Level of H3K79 Di- and Tri-methylation on Target Genes and Transformation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. allgenbio.com [allgenbio.com]

- 11. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

SGC0946: A Potent and Selective Chemical Probe for DOT1L

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of SGC0946, a highly potent and selective small molecule inhibitor of the histone methyltransferase DOT1L. This compound serves as an invaluable chemical probe for elucidating the biological functions of DOT1L and for exploring its therapeutic potential, particularly in the context of cancers with MLL gene rearrangements.

Introduction to DOT1L

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase (HMT) as it is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][2] This methylation mark is predominantly associated with actively transcribed chromatin and plays a crucial role in various cellular processes, including transcriptional regulation, cell cycle control, and DNA damage repair.[3][4] Aberrant DOT1L activity, often resulting from chromosomal translocations of the MLL gene, is a key driver in the pathogenesis of mixed-lineage leukemia (MLL).[5][6] This has positioned DOT1L as a compelling therapeutic target for this and other cancers.

This compound was developed as a potent and selective inhibitor of DOT1L, acting as a chemical probe to investigate its role in normal and disease states.[1] Its high potency and selectivity make it a superior tool compared to its analog, EPZ004777.[7]

Biochemical and Cellular Activity of this compound

This compound is a highly potent inhibitor of DOT1L's enzymatic activity. It selectively blocks the binding of the S-adenosylmethionine (SAM) cofactor to DOT1L.[8] The inhibitory activity of this compound has been quantified in both biochemical and cellular assays.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 | Reference |

| Radioactive Enzyme Assay | DOT1L | 0.3 nM | [1][7] |

| Surface Plasmon Resonance (SPR) | DOT1L | K D = 0.06 nM | [9] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 | Treatment Duration | Reference |

| A431 | H3K79 dimethylation | 2.6 nM | 4 days | [1][7] |

| MCF10A | H3K79 dimethylation | 8.8 nM | Not Specified | [1][7] |

| A431 | Inhibition of DOT1L | 2.65 nM | 4 days | [10] |

In cellular contexts, this compound effectively reduces the levels of H3K79 dimethylation.[1][7] This inhibition of DOT1L activity leads to downstream cellular effects, including cell cycle arrest in the G1 phase, suppression of cell self-renewal, and induction of differentiation in cancer cells.[10] Notably, this compound has been shown to selectively kill cells harboring MLL translocations.[1][7] For instance, in the Molm13 MLL-rearranged leukemia cell line, treatment with this compound leads to a time- and dose-dependent reduction in H3K79me2 levels and inhibits the expression of MLL target genes such as HOXA9 and Meis1.[6][10]

Selectivity Profile

A critical feature of a chemical probe is its selectivity for the intended target over other related proteins. This compound exhibits exceptional selectivity for DOT1L. It has been shown to be inactive against a panel of 12 other protein methyltransferases and DNMT1.[7][9] This high degree of selectivity minimizes the risk of off-target effects, making it a reliable tool for studying DOT1L-specific functions.

In Vivo Efficacy

The utility of this compound extends to in vivo models. In an orthotopic xenograft mouse model of ovarian cancer, intraperitoneal administration of this compound (10 mg/kg, twice weekly for 6 weeks) resulted in significant suppression of tumor progression.[10] This anti-tumor activity was accompanied by a reduction in H3K79me2 levels and decreased expression of the cell cycle regulators CDK6 and cyclin D3 within the tumor tissue.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for key experiments.

DOT1L Enzymatic Inhibition Assay (AlphaLISA)

This assay quantifies the ability of this compound to inhibit DOT1L enzymatic activity in a cell-free system.

Materials:

-

Recombinant DOT1L protein

-

S-adenosylmethionine (SAM)

-

Oligonucleosomes

-

This compound

-

AlphaLISA assay components

-

384-well Opti-Plate

Procedure:

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

In a 384-well plate, combine the DOT1L enzyme, SAM, and oligonucleosome substrate.

-

Add the diluted this compound or vehicle control (DMSO) to the reaction mixture.

-

Incubate the plate at room temperature for 90 minutes in the dark to allow the enzymatic reaction to proceed.

-

Add the AlphaLISA acceptor beads and donor beads according to the manufacturer's protocol to detect the level of histone methylation.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate the IC50 value by fitting the dose-response data to a suitable equation.

Cellular H3K79 Dimethylation Assay (Western Blot)

This method assesses the ability of this compound to inhibit DOT1L activity within cells by measuring the global levels of H3K79me2.

Materials:

-

Cell line of interest (e.g., A431, Molm13)

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 4 days).

-

Harvest the cells and lyse them to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary anti-H3K79me2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.

-

Quantify the band intensities to determine the relative reduction in H3K79me2 levels.

Visualizations

DOT1L Signaling Pathway

Caption: DOT1L methylates H3K79, promoting gene transcription.

Experimental Workflow for this compound Characterization

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. An emerging maestro of immune regulation: how DOT1L orchestrates the harmonies of the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT1L - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. allgenbio.com [allgenbio.com]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 10. medchemexpress.com [medchemexpress.com]

SGC0946 in MLL-rearranged Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a historically poor prognosis. A key driver of these leukemias is the aberrant recruitment of the histone methyltransferase DOT1L by MLL fusion proteins, leading to the hypermethylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of pro-leukemic genes such as HOXA9 and MEIS1. SGC0946 is a potent and highly selective small-molecule inhibitor of DOT1L that has emerged as a critical chemical probe for studying the role of DOT1L in MLLr leukemia and as a promising therapeutic candidate. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of its effects on key signaling pathways.

Mechanism of Action of this compound

This compound is a derivative of the first-in-class DOT1L inhibitor EPZ004777, with significantly greater potency.[1] It acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, binding to the enzymatic pocket of DOT1L and thereby preventing the transfer of a methyl group to H3K79.[2] This inhibition of DOT1L's methyltransferase activity leads to a global reduction in H3K79 methylation, which is particularly impactful at the gene loci targeted by MLL fusion proteins. The subsequent decrease in the expression of critical leukemogenic genes, such as HOXA9 and MEIS1, ultimately results in cell cycle arrest, differentiation, and apoptosis in MLLr leukemia cells.[3][4]

Recent studies have also uncovered a non-canonical pathway through which DOT1L inhibition, including by this compound, exerts its anti-leukemic effects. This pathway involves the downregulation of the FMS-like tyrosine kinase 3 (FLT3) signaling pathway. Low-dose treatment with this compound has been shown to reduce the expression of FLT3 and decrease the phosphorylation of its downstream effector, STAT5A, leading to reduced cell viability even without significant changes in HOXA9 and MEIS1 expression.[1]

Signaling Pathway Diagram

References

- 1. Peer review in Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia | eLife [elifesciences.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]

- 4. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

SGC0946 in Breast Cancer: A Technical Guide for Researchers

An in-depth examination of the DOT1L inhibitor SGC0946, its mechanism of action, and its therapeutic potential in breast cancer, including in models of endocrine resistance.

Introduction

This compound is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] DOT1L is unique among histone methyltransferases in that it targets histone H3 at lysine 79 (H3K79), a residue located on the globular domain of the histone.[3] The methylation of H3K79 is predominantly associated with active transcription.[3] Dysregulation of DOT1L activity and subsequent aberrant H3K79 methylation have been implicated in the pathogenesis of various cancers, including breast cancer.[4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's role in breast cancer studies, with a focus on its mechanism of action, experimental data, and relevant protocols for research and drug development professionals.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively inhibiting the catalytic activity of DOT1L.[2][3] This leads to a global reduction in H3K79 methylation levels, which in turn alters the expression of a multitude of genes involved in cell cycle progression, self-renewal, and metastatic potential.[1][6]

Downregulation of Estrogen Receptor Alpha (ERα) Signaling

A key mechanism of this compound in hormone-responsive breast cancer is the silencing of the Estrogen Receptor Alpha (ESR1) gene.[4] DOT1L has been identified as a novel cofactor for ERα, colocalizing with the receptor on chromatin to regulate the transcription of estrogen target genes.[4] By inhibiting DOT1L, this compound reduces H3K79 methylation at the ESR1 promoter and enhancer regions, leading to a decrease in ERα mRNA and protein levels.[4] This subsequently blocks the proliferation of both estrogen-dependent and antiestrogen-resistant breast cancer cells.[4] This finding is particularly significant for overcoming tamoxifen resistance, a major clinical challenge in the treatment of ER-positive breast cancer.[4][7][8][9]

Impact on Cell Cycle Regulators

Inhibition of DOT1L by this compound has been shown to induce a G1 phase cell cycle arrest.[1] This is achieved through the downregulation of key cell cycle proteins, including CDK6 and Cyclin D3.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. Inhibition of histone methyltransferase DOT1L silences ERα gene and blocks proliferation of antiestrogen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

- 7. Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]

- 9. Tamoxifen resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

SGC0946: A Technical Guide to its Role in Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC0946 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a post-translational modification predominantly associated with active gene transcription.[1] By inhibiting DOT1L's catalytic activity, this compound leads to a global reduction in H3K79 methylation, thereby inducing significant changes in gene expression. This mechanism of action has shown considerable therapeutic potential, particularly in cancers driven by aberrant transcriptional programs, such as MLL-rearranged leukemia, neuroblastoma, and certain lung cancers. This guide provides an in-depth technical overview of this compound's role in gene expression, including its mechanism of action, impact on signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action: Inhibition of DOT1L and Reduction of H3K79 Methylation

This compound exerts its effects by directly targeting the catalytic site of DOT1L.[1] This inhibition prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 79 on histone H3. The reduction in H3K79 methylation, a hallmark of active chromatin, leads to a more condensed chromatin state and subsequent downregulation of gene expression at specific loci.[1]

Biochemical and Cellular Potency

This compound is a highly potent inhibitor of DOT1L, with a reported in vitro IC50 of 0.3 nM.[2] Its cellular activity is also robust, effectively reducing H3K79 dimethylation (H3K79me2) in various cell lines.

| Cell Line | Assay Type | Parameter | Value | Reference |

| A431 | Cellular Assay | IC50 for H3K79me2 reduction | 2.6 nM | [2] |

| MCF10A | Cellular Assay | IC50 for H3K79me2 reduction | 8.8 nM | |

| Molm13 (MLL-rearranged) | Cellular Assay | Time-dependent reduction of H3K79me2 | Observed with 1 µM this compound over 3-7 days | [2] |

Impact on Gene Expression in Cancer

The primary consequence of DOT1L inhibition by this compound is the alteration of gene expression programs that are dependent on H3K79 methylation. This has been most extensively studied in the context of cancer.

MLL-Rearranged Leukemia

In mixed-lineage leukemia (MLL)-rearranged acute leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to H3K79 hypermethylation and the subsequent upregulation of leukemogenic target genes, most notably HOXA9 and MEIS1.[3][4] this compound treatment effectively reverses this process.

Quantitative Gene Expression Data in MLL-Rearranged Leukemia:

| Gene | Cell Line | Treatment | Fold Change (mRNA) | Reference |

| HOXA9 | Molm13 | 1 µM this compound, 7 days | Downregulated | [5] |

| MEIS1 | Molm13 | 1 µM this compound, 7 days | Downregulated | [5] |

Note: While multiple sources confirm the downregulation of these genes, specific fold-change values from RNA-seq experiments are not consistently reported in the initial search results. Further review of supplementary data from relevant publications would be necessary to populate this table with more precise quantitative data.

Neuroblastoma

In neuroblastoma, the MYCN oncogene is a key driver of tumorigenesis. DOT1L has been identified as a critical co-factor for N-Myc-mediated transcriptional activation. This compound treatment has been shown to decrease the expression of N-Myc target genes.

Quantitative Gene Expression Data in Neuroblastoma:

| Gene | Cell Line | Treatment | Fold Change (mRNA) | Reference |

| ODC1 | BE(2)-C, Kelly | shRNA-mediated DOT1L knockdown | Decreased | [6] |

| E2F2 | BE(2)-C, Kelly | shRNA-mediated DOT1L knockdown | Decreased | [6] |

Note: The available data primarily focuses on the effects of DOT1L knockdown. Quantitative data for this compound treatment on these specific N-Myc target genes would require further investigation of primary literature.

Lung Cancer

Recent studies have implicated gain-of-function mutations in DOT1L in the pathogenesis of lung cancer. These mutations can lead to the activation of the MAPK/ERK signaling pathway through the epigenetic regulation of genes like RAF1. This compound has been shown to counteract these effects.

Modulation of Signaling Pathways

This compound-induced changes in gene expression have a significant impact on key cellular signaling pathways involved in cancer cell proliferation and survival.

FLT3-ITD-STAT5A Signaling Pathway in MLL-Rearranged Leukemia

In a subset of MLL-rearranged leukemias, particularly those with internal tandem duplications in the FMS-like tyrosine kinase 3 (FLT3-ITD), the FLT3-ITD-STAT5A signaling pathway is a critical driver of leukemogenesis. Low-dose this compound treatment has been shown to downregulate FLT3 expression, leading to reduced STAT5A signaling.

Caption: this compound inhibits DOT1L, reducing H3K79me2 at the FLT3 locus and downstream signaling.

MAPK/ERK Signaling Pathway in Lung Cancer

In lung cancer models with DOT1L gain-of-function mutations, there is an enrichment of H3K79me2 at the promoter of the RAF1 gene, a key component of the MAPK/ERK pathway. This leads to increased RAF1 expression and constitutive activation of the pathway. This compound can reverse this epigenetic activation.[7][8][9]

Caption: this compound inhibits mutant DOT1L, reducing RAF1 expression and MAPK/ERK signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2

Caption: Workflow for ChIP-seq analysis of H3K79me2 levels following this compound treatment.

Detailed Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or vehicle control for the desired time and concentration.

-

Cross-linking: Wash cells with PBS and cross-link with 1% formaldehyde in PBS for 10 minutes at room temperature. Quench the reaction with 0.125 M glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-600 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K79me2 antibody overnight at 4°C with rotation.

-

Immune Complex Capture: Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome and perform peak calling to identify regions of H3K79me2 enrichment.

RNA Sequencing (RNA-seq) for Gene Expression Analysis

Detailed Protocol:

-

Cell Culture and Treatment: Treat cells with this compound or vehicle control.

-

RNA Extraction: Harvest cells and extract total RNA using a suitable kit, ensuring high purity and integrity.

-

Library Preparation:

-

mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

-

Fragmentation and Priming: Fragment the mRNA and prime with random hexamers.

-

First and Second Strand Synthesis: Synthesize the first and second strands of cDNA.

-

End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA for sequencing.

-

PCR Amplification: Amplify the library.

-

-

Sequencing: Perform high-throughput sequencing of the prepared library.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment.

-

Western Blotting for H3K79me2

Detailed Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K79me2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

Cell Viability (MTT) Assay

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

This compound is a powerful chemical probe and a promising therapeutic candidate that modulates gene expression through the specific inhibition of DOT1L. Its ability to reverse aberrant transcriptional programs has shown significant preclinical efficacy in various cancers, most notably MLL-rearranged leukemia. The detailed mechanisms and pathways outlined in this guide provide a solid foundation for further research and drug development efforts. Future studies should focus on elucidating the full spectrum of this compound's effects on the transcriptome and epigenome in different disease contexts, identifying biomarkers of response and resistance, and exploring rational combination therapies to enhance its therapeutic potential. The continued investigation of DOT1L inhibitors like this compound holds great promise for the development of novel epigenetic therapies for a range of human diseases.

References

- 1. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Targeting DOT1L and HOX gene expression in MLL-rearranged leukemia and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Unveiling MYCN regulatory networks in neuroblastoma via integrative analysis of heterogeneous genomics data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

SGC0946 and Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SGC0946, a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. It details the compound's mechanism of action, its profound effects on chromatin remodeling, and its therapeutic potential, particularly in the context of MLL-rearranged leukemias. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: this compound and DOT1L Inhibition

This compound is a chemical probe that has significantly advanced our understanding of the role of DOT1L in normal and disease states.[1][2] It is a derivative of EPZ004777 with improved potency and solubility.[3]

Mechanism of Action: this compound is a highly potent and selective inhibitor of Disruptor of Telomeric Silencing 1-Like (DOT1L), the sole known histone methyltransferase responsible for mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[2][4][5] It functions as an S-adenosyl-L-methionine (SAM) competitive inhibitor, binding to the enzyme's catalytic pocket and preventing the transfer of a methyl group to its histone substrate.[6] This inhibition leads to a global reduction of H3K79 methylation levels, a histone mark generally associated with active transcription.[2][7]

Chromatin Remodeling: By decreasing H3K79 methylation, this compound induces significant changes in chromatin structure. In the context of MLL-rearranged (MLL-r) leukemia, DOT1L is aberrantly recruited by MLL fusion proteins to target genes, such as the HOXA9 and MEIS1 oncogenes.[4][6] This leads to hypermethylation of H3K79 at these loci, maintaining a state of active transcription and driving leukemogenesis.[1][5] this compound-mediated inhibition of DOT1L reverses this hypermethylation, leading to a more repressive chromatin state, downregulation of MLL fusion target gene expression, and subsequent cell differentiation and apoptosis.[6][8]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

| Parameter | Value | Assay Condition | Reference |

| IC50 (Enzymatic) | 0.3 nM | Radioactive enzyme assay against DOT1L | [7] |

| IC50 (Cellular, H3K79me2) | 2.6 nM | A431 cells | [7] |

| IC50 (Cellular, H3K79me2) | 8.8 nM | MCF10A cells | [7] |

| IC50 (Cellular, Proliferation) | 2.65 nM | A431 cells (4-day treatment) | [8] |

| Kd | 0.06 nM | Surface Plasmon Resonance (SPR) |

Table 1: Potency and Binding Affinity of this compound.

Signaling Pathway and Experimental Workflows

DOT1L-Mediated Signaling in MLL-Rearranged Leukemia

The following diagram illustrates the central role of DOT1L in MLL-rearranged leukemia and the mechanism of action of this compound.

Caption: this compound inhibits DOT1L, blocking H3K79 methylation and leukemogenesis.

Experimental Workflow: ChIP-Seq Analysis

The following diagram outlines a typical workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) to study the effect of this compound on H3K79 methylation at specific gene loci.

Caption: Workflow for analyzing H3K79me2 changes with this compound using ChIP-Seq.

Detailed Experimental Protocols

Protocol for Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

This protocol is optimized for studying histone modifications in response to this compound treatment in cultured leukemia cells.

Materials:

-

This compound (dissolved in DMSO)

-

Vehicle (DMSO)

-

Formaldehyde (37%)

-

Glycine

-

Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Sonication equipment or Micrococcal Nuclease (MNase)

-

Anti-H3K79me2 antibody (ChIP-grade)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Reagents for NGS library preparation

Procedure:

-

Cell Treatment: Culture MLL-rearranged leukemia cells to the desired density. Treat cells with this compound (e.g., 1 µM) or an equivalent volume of DMSO for a specified time (e.g., 4-7 days).[8]

-

Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer and incubate on ice.

-

Chromatin Shearing: Shear the chromatin to an average fragment size of 200-500 bp using sonication or MNase digestion. Optimization of shearing conditions is critical.

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with the anti-H3K79me2 antibody.

-

Immune Complex Capture: Add protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.

-

Washing: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads using an elution buffer. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Data Analysis: Analyze the sequencing data to identify regions of H3K79me2 enrichment and compare the profiles between this compound- and vehicle-treated samples.

Protocol for Western Blotting of H3K79me2

This protocol describes the detection of H3K79me2 levels in cell lysates following this compound treatment.

Materials:

-

This compound (dissolved in DMSO)

-

Vehicle (DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO as described in the ChIP-seq protocol. Harvest and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.[9]

Protocol for RT-qPCR Analysis of Gene Expression

This protocol is for quantifying the expression of DOT1L target genes, such as HOXA9 and MEIS1, after this compound treatment.

Materials:

-

This compound (dissolved in DMSO)

-

Vehicle (DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment: Treat cells with this compound or DMSO as previously described.

-

RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, gene-specific primers, and cDNA template.

-

Real-time PCR: Perform the real-time PCR reaction using a thermal cycler with the appropriate cycling conditions.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes in this compound-treated cells compared to vehicle-treated cells, normalized to the expression of the housekeeping gene.

Protocol for Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to DOT1L in a cellular context.

Materials:

-

This compound (dissolved in DMSO)

-

Vehicle (DMSO)

-

Intact cells

-

PBS

-

Thermal cycler

-

Cell lysis buffer (without detergents)

-

Centrifuge

-

Reagents for protein detection (e.g., Western blotting)

Procedure:

-

Cell Treatment: Treat intact cells with this compound or DMSO for a defined period.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not involve detergents.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.

-

Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble DOT1L at each temperature using a protein detection method like Western blotting.

-

Data Analysis: Plot the amount of soluble DOT1L as a function of temperature for both this compound- and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates stabilization of DOT1L upon drug binding.[10]

Conclusion

This compound is a powerful tool for investigating the biological roles of DOT1L and the consequences of its inhibition. Its high potency and selectivity have been instrumental in validating DOT1L as a therapeutic target in MLL-rearranged leukemias and other cancers. The experimental protocols detailed in this guide provide a framework for researchers to further explore the effects of this compound on chromatin remodeling, gene expression, and cellular function. The continued study of this compound and other DOT1L inhibitors holds significant promise for the development of novel epigenetic therapies.

References

- 1. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Elucidating the Importance of DOT1L Recruitment in MLL-AF9 Leukemia and Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Structural Genomics Consortium [thesgc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

SGC0946: A Technical Guide to its Target Discovery and Validation as a Potent and Selective DOT1L Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC0946 is a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. This document provides an in-depth technical guide on the discovery, validation, and mechanism of action of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for key validation assays, and an overview of the DOT1L signaling pathway in the context of MLL-rearranged leukemia.

Introduction

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase that catalyzes the methylation of histone H3 on lysine 79 (H3K79). This modification is associated with active transcription. In the context of mixed-lineage leukemia (MLL)-rearranged leukemias, the fusion proteins resulting from MLL gene translocations aberrantly recruit DOT1L to chromatin. This leads to hypermethylation of H3K79 at specific gene loci, including the HOXA9 and MEIS1 genes, driving leukemogenesis.[1][2]

This compound was developed as a chemical probe to investigate the therapeutic potential of DOT1L inhibition. It is a derivative of the earlier DOT1L inhibitor EPZ004777, with modifications that enhance its potency and cellular activity.[3][4] This guide details the key experimental data and methodologies used to validate this compound as a selective and potent DOT1L inhibitor.

This compound Target Profile and Potency

This compound demonstrates high potency against DOT1L in both biochemical and cellular assays. Its selectivity has been established through profiling against other methyltransferases and a panel of receptors.

Table 1: In Vitro and Cellular Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Radioactive Enzyme Assay | Recombinant Human DOT1L | IC50 | 0.3 nM | [3][5] |

| Surface Plasmon Resonance (SPR) | Recombinant Human DOT1L | Kd | 0.06 nM | [6] |

| Cellular H3K79 Dimethylation Assay | A431 cells | IC50 | 2.6 nM | [5] |

| Cellular H3K79 Dimethylation Assay | MCF10A cells | IC50 | 8.8 nM | [5] |

| Cell Viability Assay | MLL-rearranged leukemia cells (e.g., MOLM-13) | Varies | Varies | [7] |

Table 2: Selectivity Profile of this compound

| Panel Type | Details | Result | Reference |

| Protein Methyltransferases | Panel of 12 PMTs and DNMT1 | Inactive | [3][6] |

| Receptor Panel | Ricerca selectivity panel of 29 receptors | No notable activity | [6] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by competitively inhibiting the S-adenosylmethionine (SAM) binding site of DOT1L, thereby preventing the transfer of a methyl group to H3K79.[2] In MLL-rearranged leukemias, this inhibition leads to a reduction in H3K79 hypermethylation at the promoters of MLL-fusion target genes, resulting in their transcriptional repression and subsequent anti-leukemic effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to validate the activity and target engagement of this compound.

DOT1L Radioactive Enzymatic Assay

This assay quantifies the enzymatic activity of DOT1L by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) onto a histone substrate.

Workflow:

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT, recombinant human DOT1L enzyme, and histone H3 substrate.

-

Compound Addition: Add varying concentrations of this compound (typically in DMSO, with the final DMSO concentration kept below 1%) to the reaction mixture.

-

Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]methionine (³H-SAM).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding trichloroacetic acid (TCA).

-

Detection: Spot the reaction mixture onto filter paper, wash extensively to remove unincorporated ³H-SAM, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K79 Dimethylation Western Blot

This assay assesses the ability of this compound to inhibit DOT1L activity within a cellular context by measuring the levels of H3K79 dimethylation (H3K79me2).

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., A431 or MLL-rearranged leukemia cell lines) and treat with various concentrations of this compound for a specified duration (e.g., 4 days).

-

Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay or similar method.

-

SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for H3K79me2 (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal. Calculate the IC50 value for the reduction of H3K79me2.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[8]

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. selleckchem.com [selleckchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | Structural Genomics Consortium [thesgc.org]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

SGC0946: A Technical Guide for Epigenetic Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SGC0946 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). As the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79), DOT1L plays a critical role in transcriptional regulation and has emerged as a key therapeutic target in various cancers, particularly in mixed-lineage leukemia (MLL)-rearranged leukemias. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of epigenetics and drug discovery.

Introduction

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including DNA methylation and histone post-translational modifications, play a fundamental role in normal development and cellular differentiation. Dysregulation of epigenetic processes is a hallmark of many human diseases, including cancer.

Histone methylation, catalyzed by histone methyltransferases (HMTs), is a key epigenetic mark that can either activate or repress gene transcription depending on the specific lysine or arginine residue methylated and the degree of methylation. DOT1L is a unique HMT that methylates H3K79, a mark generally associated with active transcription. In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin, resulting in the hypermethylation of H3K79 at pro-leukemogenic target genes, such as HOXA9 and MEIS1, driving leukemogenesis.[1][2][3]

This compound was developed as a chemical probe to investigate the biological functions of DOT1L and as a potential therapeutic agent. It is a derivative of S-adenosyl-L-homocysteine (SAH), the product of the methylation reaction, and acts as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) cofactor binding site of DOT1L.[4][5] Its high potency and selectivity make it an invaluable tool for studying the role of DOT1L in normal and disease states.

Mechanism of Action

This compound selectively inhibits the catalytic activity of DOT1L by competing with the methyl donor SAM for binding to the enzyme's active site.[4][5] This inhibition prevents the transfer of a methyl group to the ε-amino group of lysine 79 on histone H3. The reduction in H3K79 methylation at the promoter and enhancer regions of target genes leads to a decrease in their transcription. In the context of MLL-rearranged leukemia, this results in the downregulation of key oncogenes, leading to cell cycle arrest, differentiation, and ultimately, apoptosis of the leukemic cells.[2][6]

Caption: Signaling pathway of DOT1L and this compound intervention.

Quantitative Data

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Biochemical Activity | Value | Assay Type | Reference |

| IC50 vs DOT1L | 0.3 nM | Radioactive Enzyme Assay | [3][4][5][6] |

| Kd vs DOT1L | 0.06 nM | Surface Plasmon Resonance (SPR) | [7] |

| Selectivity | >100-fold vs other HMTs | Radioactive Enzyme Assay | [3][4] |

| Cellular Activity | Cell Line | Value | Assay Type | Reference |

| IC50 (H3K79me2 reduction) | A431 | 2.6 nM | Cellular H3K79me2 Assay | [3][4][5][8] |

| IC50 (H3K79me2 reduction) | MCF10A | 8.8 nM | Cellular H3K79me2 Assay | [3][4][5][8] |

| IC50 (Cell Viability) | MLL-rearranged leukemia cells (e.g., MOLM-13, MV4-11) | ~1-5 µM | Cell Viability Assay | [6] |

| IC50 (Cell Viability) | Ovarian cancer cells | 0.2-20 µM | Cell Viability Assay | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's activity.

DOT1L Radioactive Enzyme Assay (Filter-Binding Method)

This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) to a histone substrate by DOT1L.

Caption: Workflow for a radioactive DOT1L enzyme assay.

Materials:

-

Recombinant human DOT1L enzyme

-

Histone H3/H4 tetramer or reconstituted histone octamers

-

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20

-

Stop Solution: 10% Trichloroacetic Acid (TCA)

-

Wash Buffer: 50 mM Sodium Bicarbonate (pH 9.0)

-

Scintillation fluid

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, DOT1L enzyme, and the histone substrate.

-

Add the this compound dilutions to the respective wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding [3H]-SAM to each well.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by adding the stop solution (10% TCA).

-

Transfer the reaction mixtures to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with the wash buffer to remove unincorporated [3H]-SAM.

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K79 Dimethylation Assay (AlphaLISA)

This is a high-throughput, no-wash immunoassay to quantify the levels of H3K79 dimethylation (H3K79me2) in cells treated with this compound.

Caption: Workflow for a cellular AlphaLISA H3K79me2 assay.

Materials:

-

A431 or other suitable cell lines

-

This compound

-

Cell culture medium and supplements

-

AlphaLISA Epigenetic Cellular Detection Kit (or similar) containing:

-

Lysis buffer

-

Extraction buffer

-

AlphaLISA Acceptor beads conjugated to an anti-H3K79me2 antibody

-

Biotinylated anti-Histone H3 (C-terminus) antibody

-

Streptavidin-coated Donor beads

-

Assay buffer

-

-

384-well white opaque assay plates

-

Alpha-enabled plate reader

Procedure:

-

Seed cells (e.g., A431) into a 384-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the plate for 4 days at 37°C in a CO2 incubator.

-

Lyse the cells by adding the lysis buffer directly to the wells.

-

Extract the histones by adding the extraction buffer.

-

Add the AlphaLISA Acceptor beads and the biotinylated anti-Histone H3 antibody.

-

Incubate to allow the formation of the immunocomplex.

-

Add the Streptavidin-coated Donor beads.

-

Incubate in the dark to allow the binding of the Donor beads to the biotinylated antibody.

-

Read the plate on an Alpha-enabled plate reader (excitation at 680 nm, emission at 615 nm).

-

Calculate the percent reduction in the H3K79me2 signal for each this compound concentration and determine the cellular IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Leukemia cell lines (e.g., MOLM-13, MV4-11) or other cancer cell lines

-

This compound

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear-bottom assay plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

Treat the cells with a range of this compound concentrations.

-

Incubate the plate for the desired duration (e.g., 4 to 14 days), replenishing the medium and compound as necessary.

-

At the end of the incubation period, add MTT solution to each well.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a powerful and selective chemical probe for the histone methyltransferase DOT1L. Its ability to potently inhibit DOT1L activity in both biochemical and cellular settings has made it an indispensable tool for elucidating the role of H3K79 methylation in gene regulation and disease. The detailed protocols and quantitative data presented in this guide are intended to support the research community in further exploring the therapeutic potential of targeting DOT1L and in the development of next-generation epigenetic modulators. As our understanding of the epigenetic landscape of cancer deepens, the targeted inhibition of enzymes like DOT1L with compounds such as this compound holds significant promise for the future of precision medicine.

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]